C17H18Br2N4O3S2

説明

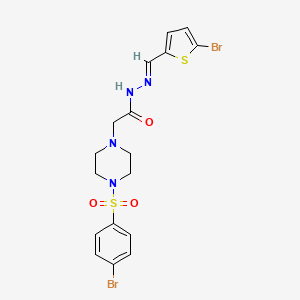

Structure

3D Structure

特性

分子式 |

C17H18Br2N4O3S2 |

|---|---|

分子量 |

550.3 g/mol |

IUPAC名 |

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]acetamide |

InChI |

InChI=1S/C17H18Br2N4O3S2/c18-13-1-4-15(5-2-13)28(25,26)23-9-7-22(8-10-23)12-17(24)21-20-11-14-3-6-16(19)27-14/h1-6,11H,7-10,12H2,(H,21,24)/b20-11+ |

InChIキー |

LVNRUHHUZSYXMP-RGVLZGJSSA-N |

異性体SMILES |

C1CN(CCN1CC(=O)N/N=C/C2=CC=C(S2)Br)S(=O)(=O)C3=CC=C(C=C3)Br |

正規SMILES |

C1CN(CCN1CC(=O)NN=CC2=CC=C(S2)Br)S(=O)(=O)C3=CC=C(C=C3)Br |

製品の起源 |

United States |

The Strategic Importance of Heteroatoms in Advanced Organic Chemistry

Organic compounds, traditionally defined as molecules composed of carbon and hydrogen backbones, gain immense functional diversity through the incorporation of "heteroatoms." These are elements other than carbon and hydrogen, with oxygen, nitrogen, sulfur, and halogens being particularly prominent in the design of advanced chemical systems. youtube.comalgoreducation.com The presence of these heteroatoms imparts unique physicochemical properties and reactivity to the parent organic molecule. algoreducation.comnih.gov

The inclusion of halogen atoms, such as bromine in the case of C17H18Br2N4O3S2, can significantly alter a molecule's polarity, lipophilicity, and metabolic stability. youtube.com Nitrogen and sulfur are fundamental components of a vast array of biologically active molecules and functional materials. nih.gov Sulfur-nitrogen heterocycles, for instance, are a class of compounds that have garnered considerable attention due to their diverse biological activities and their applications in material sciences, including the development of molecular conductors and magnets. nih.gov The combination of these different heteroatoms within a single molecular framework, as seen in this compound, creates a multifunctional platform with the potential for complex and highly specific interactions.

Research Focus on Complex Thiadiazine Dioxide Derivatives

The core structure of C17H18Br2N4O3S2 likely contains a thiadiazine dioxide ring, a heterocyclic system that has been a subject of growing interest in medicinal and materials chemistry. Thiadiazine derivatives, in general, exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. nih.govmdpi.com The 1,1-dioxide substitution on the thiadiazine ring, in particular, has been explored for its potential in various therapeutic areas.

Research into thiadiazine-1,1-dioxides has revealed their utility as scaffolds in drug discovery. nih.gov For example, certain derivatives have been investigated for their efficacy in models of neurodegenerative diseases. nih.gov The synthesis of these complex heterocycles often presents challenges, leading to the development of novel synthetic methodologies to access a wider range of derivatives for screening and development. nih.govekb.eg The research trajectory in this field points towards the selective functionalization of the thiadiazine core to fine-tune its properties for specific applications, a strategy that is likely central to the investigation of this compound. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of C17h18br2n4o3s2 Analogues

Methodological Framework for SAR/QSAR Development for C17H18Br2N4O3S2 Derivatives

The development of robust SAR and QSAR models for this compound derivatives involves a systematic, multi-step process. This framework is essential for ensuring the statistical quality and predictive power of the resulting models. nih.gov

The initial and most critical step is the compilation of a suitable dataset. This involves gathering a series of this compound analogues with their corresponding experimentally measured biological activities, often expressed as IC50 or EC50 values. For QSAR studies, these are typically converted to a logarithmic scale (e.g., pIC50) to ensure a more linear relationship with the descriptors. The dataset should be diverse in terms of both chemical structures and the range of biological activity. mdpi.com

Once the dataset is assembled, molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Connectivity indices, topological indices, and structural fragments.

3D Descriptors: Geometrical properties, surface area, and volume.

Physicochemical Descriptors: LogP (lipophilicity), polarizability, and electronic properties. creative-biolabs.com

The next step is to divide the dataset into a training set and a test set. The training set, typically comprising 70-80% of the data, is used to build the QSAR model. The remaining compounds form the test set, which is used for external validation to assess the model's predictive ability on new, unseen compounds. tandfonline.com

Various statistical methods are then employed to establish a relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest. researchgate.net

The final and crucial step is model validation. This ensures the developed model is robust, reliable, and has good predictive power. Validation is performed both internally (using the training set, e.g., through cross-validation) and externally (using the test set). Key statistical parameters for validation include the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). excli.denih.gov

Correlation of Molecular Structure with Biological Activities (Pre-Clinical, Non-Human)

The biological activity of this compound analogues, like other thiazole (B1198619) sulfonamides, is intricately linked to their molecular structure. SAR studies elucidate these connections by systematically modifying the core scaffold and observing the impact on activity. nih.govresearchgate.net

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. dergipark.org.tr For the this compound scaffold, which is characteristic of many enzyme inhibitors, key pharmacophoric features can be identified through techniques like molecular docking and pharmacophore modeling. nih.govresearchgate.net

Commonly identified pharmacophoric features for sulfonamide-based inhibitors include:

Hydrogen Bond Donors and Acceptors: The sulfonamide group (-SO2NH-) itself is a critical feature, often acting as a hydrogen bond donor and acceptor, allowing it to interact with key amino acid residues in the active site of a target enzyme.

Aromatic/Hydrophobic Regions: The phenyl and thiazole rings in the this compound structure provide hydrophobic regions that can engage in van der Waals or pi-pi stacking interactions with nonpolar residues in the binding pocket.

Halogen Atoms (Bromine): The two bromine atoms on the phenyl ring can act as hydrophobic features and may also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

A hypothetical pharmacophore model for a this compound analogue might include a hydrogen bond acceptor feature on one of the sulfonamide oxygens, a hydrogen bond donor on the sulfonamide nitrogen, and two hydrophobic/aromatic features corresponding to the brominated phenyl ring and the thiazole ring.

The nature, position, and electronic properties of substituents on the core this compound scaffold can significantly modulate the biological activity of its analogues. nih.gov The electronic effects (electron-donating or electron-withdrawing) and steric properties of these substituents play a crucial role.

For instance, in a series of thiazole-sulfonamide derivatives, the presence of electron-withdrawing groups (like the bromine atoms in this compound) on the phenyl ring can influence the acidity of the sulfonamide NH group, potentially leading to stronger interactions with the target protein. Conversely, electron-donating groups might decrease this acidity but could enhance other interactions. globalresearchonline.net

The position of substituents is also critical. A substituent at the para-position of the phenyl ring might have a different effect on activity compared to one at the ortho- or meta-position due to steric hindrance or the ability to form specific interactions within the binding pocket.

| Substituent (R) on Phenyl Ring | Electronic Effect | Observed Impact on Biological Activity (Hypothetical) |

|---|---|---|

| -Br (as in this compound) | Electron-withdrawing | Potentially enhances binding through halogen bonding and increased acidity of sulfonamide proton. |

| -NO2 | Strongly electron-withdrawing | May significantly increase binding affinity but could also impact pharmacokinetic properties. |

| -OCH3 | Electron-donating | Could decrease binding affinity if sulfonamide acidity is critical, but may form favorable interactions in other regions of the binding site. |

| -CH3 | Weakly electron-donating | May provide a slight increase in lipophilicity, potentially affecting cell permeability and binding. |

Development of Predictive Models for this compound Analogues

Predictive QSAR models are invaluable tools in drug discovery, enabling the estimation of biological activity for novel, unsynthesized compounds. researchgate.net This allows for the prioritization of compounds for synthesis and testing, saving time and resources.

A variety of statistical and machine learning methods can be applied to develop QSAR models for this compound analogues. The choice of method often depends on the size and complexity of the dataset.

Multiple Linear Regression (MLR): This is one of the simplest and most interpretable methods, creating a linear equation that relates biological activity to a set of molecular descriptors. It is best suited for datasets where a linear relationship is expected.

Partial Least Squares (PLS): PLS is a robust method that can handle datasets with a large number of descriptors and can overcome issues of multicollinearity (where descriptors are correlated with each other).

Support Vector Machines (SVM): SVM is a powerful machine learning technique that can model complex, non-linear relationships between descriptors and activity. It works by finding an optimal hyperplane that separates data points into different classes (for classification) or fits the data (for regression).

Random Forest (RF): RF is an ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. It is known for its high predictive accuracy and ability to handle large datasets.

| Modeling Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Multiple Linear Regression (MLR) | Creates a linear equation to predict activity based on descriptors. | Simple to interpret, computationally fast. | Assumes a linear relationship, sensitive to outliers and multicollinearity. |

| Partial Least Squares (PLS) | A linear regression method that handles many, potentially correlated descriptors. | Robust, handles multicollinearity well. | Can be more difficult to interpret than MLR. |

| Support Vector Machines (SVM) | A machine learning method for linear and non-linear regression. | Effective in high-dimensional spaces, can model complex relationships. | Less interpretable ("black box" model), sensitive to parameter tuning. |

| Random Forest (RF) | An ensemble method using multiple decision trees. | High accuracy, robust to outliers, provides feature importance. | Can be computationally intensive, less interpretable than linear models. |

The validation of a QSAR model is essential to ensure its reliability for making predictions. According to the Organization for Economic Co-operation and Development (OECD) principles, a QSAR model must have a defined endpoint, an unambiguous algorithm, and a defined applicability domain (AD). mdpi.comnih.gov

Internal validation techniques, such as leave-one-out cross-validation (LOO-CV), are used to assess the robustness of the model using the training set. A high Q² value (typically > 0.5) from cross-validation indicates a robust model.

External validation is performed by using the model to predict the activities of the compounds in the test set. The predictive power of the model is evaluated by the correlation between the predicted and experimental activities for the test set (R²pred).

The Applicability Domain (AD) of a QSAR model defines the chemical space of compounds for which the model can make reliable predictions. irma-international.orgeawag.ch Predictions for compounds that fall outside the AD are considered extrapolations and are likely to be unreliable. mdpi.com The AD can be defined based on the range of descriptor values in the training set, the structural similarity of a new compound to the training set compounds, or by using distance-based methods. Defining the AD is a critical step for the practical application of any QSAR model in the design of new this compound analogues. mdpi.comirma-international.org

Computational Chemistry and in Silico Modeling of C17h18br2n4o3s2

Quantum Chemical Calculations for C17H18Br2N4O3S2 Molecular Characteristics and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic states and properties of molecules. nih.gov These methods provide fundamental insights into a molecule's stability, reactivity, and spectroscopic characteristics.

The electronic structure of a molecule is foundational to its chemical behavior. Quantum chemical methods, particularly Density Functional Theory (DFT), are frequently used to model this aspect. mdpi.comnih.gov For a compound like this compound, calculations would typically be performed using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to ensure accurate results. mdpi.com

A key component of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. These calculations also yield maps of electron density and electrostatic potential, which highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Illustrative Data: Frontier Molecular Orbital Parameters

The following table demonstrates typical data generated from a frontier molecular orbital analysis for a heterocyclic compound, calculated using DFT.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -2.1 | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 | The energy difference between HOMO and LUMO, a descriptor of chemical reactivity and stability. |

Molecules can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface. stanford.edu For a flexible molecule like this compound, this process would involve systematically rotating its single bonds and calculating the energy of each resulting conformation.

Energy minimization is a computational process that adjusts the geometry of a molecule to find its lowest energy state, known as the ground-state geometry. nih.gov This optimized structure is crucial for all subsequent computational analyses, including the calculation of electronic properties and molecular docking studies. Methods like the Powell gradient algorithm are often employed for this purpose. nih.gov The result is the most probable three-dimensional structure of the molecule under investigation.

Molecular Dynamics Simulations for this compound Interactions

Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. mdpi.com These simulations can reveal how a compound like this compound behaves in a dynamic environment, such as in a solvent or in the presence of a biological macromolecule. nih.gov

To understand how this compound would behave in a biological context, MD simulations are used to model the compound in an aqueous environment. The molecule is placed in a simulation box filled with water molecules, and the system's evolution is tracked over time, typically on the nanosecond scale. nih.gov

These simulations are governed by a force field, such as AMBER or CHARMM, which defines the potential energy of the system based on the positions of its atoms. nih.gov The simulations can predict properties like the solvation free energy, which indicates how favorably the compound dissolves in water. They also reveal how the compound's conformation might change in solution and how it interacts with surrounding water molecules through hydrogen bonds and other non-covalent forces.

MD simulations are invaluable for observing the dynamic interactions between a small molecule and a biological target, such as a protein or a cell membrane. mdpi.com After an initial binding pose is predicted by molecular docking, an MD simulation can be run to assess the stability of the ligand-protein complex.

The simulation tracks the movements of the small molecule within the protein's binding site, as well as any conformational changes in the protein itself. nih.gov Key metrics analyzed include the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions. nih.gov This provides a more realistic and dynamic picture of the binding event than the static view offered by docking alone. For instance, a simulation could show a thiazine-based inhibitor settling into a stable conformation within the active site of its target enzyme. nih.gov

Molecular Docking and Binding Affinity Predictions for this compound and its Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a small molecule, or ligand, binds to the active site of a target protein.

For this compound, a docking study would involve computationally placing the molecule into the binding site of a relevant protein target. The docking algorithm would then sample a large number of possible orientations and conformations of the ligand within the binding site, scoring each based on a set of criteria that estimate the binding affinity.

The results typically include a docking score, which is an estimate of the binding free energy, and a predicted binding pose. nih.gov Lower docking scores generally indicate a more favorable binding interaction. For example, in a study of quinazolinone derivatives, compounds with docking scores such as -7.05 kcal/mol were identified as potent binders to their target protein. nih.gov This information is critical for understanding the potential mechanism of action of a compound and for designing analogues with improved binding affinity.

Illustrative Data: Molecular Docking Results for Quinazolinone Analogues

The following table presents example docking scores for a series of compounds against two different protein targets, demonstrating how this technique is used to identify promising candidates. nih.gov

| Compound | Target: Kinesin Spindle Protein (XP GScore in kcal/mol) | Target: PI3K Delta (XP GScore in kcal/mol) |

| Compound 3a | -6.61 | -6.13 |

| Compound 3b | -6.73 | -5.81 |

| Compound 3e | -7.05 | -5.94 |

| Compound 3g | -6.92 | -6.61 |

| Compound 3h | -7.00 | -6.04 |

| Reference: Ispinesib | -8.62 | Not Applicable |

| Reference: Idelalisib | Not Applicable | -7.86 |

Ligand-Protein Docking Algorithms and Protocols

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein to form a stable complex. mdpi.com This method is crucial for understanding the potential mechanism of action of a novel compound like this compound. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. researchgate.net This preparation includes adding hydrogen atoms, assigning partial charges, and defining the binding site. researchgate.net

A variety of docking algorithms, such as AutoDock Vina, GOLD, and Glide, can be utilized. nih.gov These algorithms employ different search strategies and scoring functions to identify the most favorable binding poses. For instance, a hypothetical docking study of this compound against a target kinase could involve a protocol where the binding site is defined by a grid box encompassing the active site residues. The docking results would then be ranked based on their binding affinity scores, typically in kcal/mol. nih.gov

A crucial aspect of this process is the validation of the docking protocol. This is often achieved by redocking a known co-crystallized ligand into its corresponding protein structure to ensure the algorithm can accurately reproduce the experimentally observed binding mode.

The insights gained from these docking studies can guide the rational design of derivatives of this compound with improved binding affinities and selectivity.

| Parameter | Description | Example Value for this compound Docking |

| Docking Software | The program used to perform the molecular docking. | AutoDock Vina 1.2.3 |

| Target Protein | The biological macromolecule of interest. | Epidermal Growth Factor Receptor (EGFR) Kinase Domain |

| Grid Box Center (Å) | The x, y, z coordinates defining the center of the binding site. | x: 15.2, y: -8.5, z: 22.1 |

| Grid Box Size (Å) | The dimensions of the grid box in x, y, z directions. | 25 x 25 x 25 |

| Exhaustiveness | A parameter controlling the thoroughness of the conformational search. | 16 |

| Number of Modes | The number of binding poses to be generated. | 10 |

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -9.8 | MET793, LYS745 | Hydrogen Bond |

| 2 | -9.5 | LEU718, VAL726 | Hydrophobic Interaction |

| 3 | -9.2 | CYS797 | Pi-Sulfur Interaction |

| 4 | -8.9 | ASP855 | Salt Bridge |

Free Energy Perturbation and End-Point Binding Energy Calculations

While docking provides a rapid assessment of binding, more rigorous methods like Free Energy Perturbation (FEP) and end-point binding energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are often employed for more accurate predictions of binding affinities. nih.govbiorxiv.org

FEP is a physics-based method that calculates the difference in free energy between two closely related states, for example, the binding of two different ligands to the same protein. nih.govnih.gov This technique involves creating a thermodynamic cycle that connects the two states through a series of non-physical, or "alchemical," transformations. nih.govvu.nl By simulating these transformations using molecular dynamics (MD), the change in binding free energy can be calculated with high accuracy. nih.gov For this compound, FEP could be used to predict how modifications to its structure, such as altering the substituent on one of the rings, would affect its binding affinity to a target protein. vu.nl

| Calculation Method | Description | Hypothetical Application to this compound |

| Free Energy Perturbation (FEP) | A rigorous method to calculate relative binding free energies between two ligands. | To predict the change in binding affinity of a this compound derivative with an added methyl group compared to the parent compound. |

| Thermodynamic Integration (TI) | A related alchemical free energy method that computes the free energy change along a pathway connecting the initial and final states. rutgers.edu | To calculate the relative binding free energy of this compound and a known inhibitor. |

| MM/GBSA | An end-point method that combines molecular mechanics energies with a continuum solvation model to estimate binding free energy. | To analyze the binding of the top-ranked docking pose of this compound and decompose the binding energy into contributions from different interactions. |

| Parameter | Value (Hypothetical) |

| ΔG bind (FEP) | -1.5 ± 0.3 kcal/mol (for a specific modification) |

| ΔG bind (MM/GBSA) | -45.7 kcal/mol |

| van der Waals Energy | -55.2 kcal/mol |

| Electrostatic Energy | -20.1 kcal/mol |

| Solvation Energy | +29.6 kcal/mol |

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast chemical and biological data to predict compound properties and guide experimental efforts. rsc.orgnih.gov

Predictive Modeling of this compound Reactivity and Selectivity

The reactivity and selectivity of a compound are critical determinants of its therapeutic potential and potential for off-target effects. bohrium.com Machine learning models can be trained on datasets of known compounds to predict these properties for new molecules like this compound.

For instance, a quantitative structure-activity relationship (QSAR) model could be developed to predict the inhibitory activity of compounds against a specific target. nih.gov This would involve generating a set of molecular descriptors for this compound and its analogues, which quantify various physicochemical properties. These descriptors, along with experimental activity data, would then be used to train an ML algorithm, such as a random forest or support vector machine, to create a predictive model. rsc.org

Similarly, models can be built to predict selectivity. By training a model on the activity data of compounds against a panel of related proteins (e.g., different kinases), it is possible to predict the selectivity profile of this compound. This can help in prioritizing compounds that are likely to be more selective for the desired target, thereby reducing the potential for side effects.

| Model Type | Predicted Property | Algorithm | Hypothetical Accuracy |

| QSAR | IC50 for Target X | Random Forest | R² = 0.85 |

| Selectivity | Selectivity Score vs. Target Y | Gradient Boosting | AUC = 0.92 |

| Reactivity | Likelihood of Covalent Modification | Deep Neural Network | Accuracy = 88% |

High-Throughput Virtual Screening for this compound Derivatives

High-throughput virtual screening (HTVS) is a computational technique used to screen large libraries of chemical compounds against a biological target to identify potential hits. nih.govnih.gov This approach can be used to explore the chemical space around this compound to identify derivatives with potentially improved properties. ijper.org

The process typically starts with the generation of a virtual library of derivatives of this compound. This can be done by enumerating different substituents at various positions on the core scaffold. This library is then screened using methods of increasing computational complexity. A common workflow involves an initial fast screening using pharmacophore models or 2D similarity searches, followed by molecular docking of the most promising candidates. ijper.org The top-ranked compounds from docking can then be subjected to more rigorous analysis using methods like MM/GBSA or FEP.

Machine learning models can also be integrated into HTVS workflows. rsc.org For example, a model trained to predict binding affinity can be used to rapidly score a large virtual library, allowing for the prioritization of a smaller, more manageable set of compounds for more computationally intensive docking and simulation studies. This integration of AI can significantly accelerate the discovery of novel and potent derivatives of this compound. rsc.org

| Screening Stage | Method | Number of Compounds | Objective |

| Initial Library | Combinatorial Enumeration | >1,000,000 | Generate a diverse set of this compound derivatives. |

| Filtering | Pharmacophore-based Screening | ~100,000 | Select compounds with the desired 3D arrangement of chemical features. |

| Docking | Standard Precision Docking | ~10,000 | Rank compounds based on predicted binding affinity. |

| Refinement | High Precision Docking & MM/GBSA | ~100 | Accurately predict binding modes and re-rank top candidates. |

| Final Selection | Visual Inspection & Clustering | ~10-20 | Select a diverse set of promising candidates for synthesis and experimental testing. |

No Publicly Available Data for Environmental Behavior and Ecotoxicological Implications of this compound

Following a comprehensive search of scientific databases and publicly available literature, no specific information was found regarding the environmental fate, persistence, or ecotoxicological implications of the chemical compound with the molecular formula this compound.

Searches in major chemical databases such as PubChem and the NIST Chemistry WebBook, as well as broader searches for its IUPAC name and associated research, did not yield any results for this specific compound. This indicates that this compound may be a novel or proprietary substance that has not been the subject of published environmental or toxicological studies. It is also possible that it is a minor metabolite or a research chemical with limited public documentation.

Due to the strict requirement to focus solely on this compound, and the absence of any specific data for this compound, it is not possible to provide an article on its environmental behavior and ecotoxicological implications. Any discussion on these topics would necessitate extrapolation from the properties of structurally similar compounds, such as other brominated organic compounds. However, such an approach would not adhere to the provided instructions.

General information on the environmental behavior of brominated organic compounds suggests they can be persistent in the environment and may have the potential for bioaccumulation. nih.govresearchgate.net Their degradation can occur through both abiotic processes, like photolysis, and biotic pathways. nih.govmdpi.com The ecotoxicological effects of such compounds are varied and depend on the specific structure and properties of the molecule. nih.gov

Without specific studies on this compound, any statements regarding its environmental fate, how it might break down in the environment, its potential to accumulate in organisms, or its toxicity to aquatic and terrestrial life would be purely speculative. Therefore, no data tables or detailed research findings can be presented for this specific chemical compound.

Environmental Behavior and Ecotoxicological Implications of C17h18br2n4o3s2

Ecological Risk Assessment Frameworks and C17H18Br2N4O3S2

An ecological risk assessment (ERA) for a substance like this compound would be a multi-phased process designed to evaluate the likelihood of adverse ecological effects resulting from its release into the environment. mdpi.com This process typically begins with problem formulation, where the scope of the assessment is defined, followed by analysis of exposure and effects, and finally, risk characterization. mdpi.com For a new or data-poor substance, the initial stages would heavily rely on predictive models based on its chemical structure and properties.

The presence of two bromine atoms in the this compound molecule is of particular note. Brominated compounds, such as brominated flame retardants (BFRs), have been scrutinized for their environmental persistence and potential toxicity. nih.govnih.gov Therefore, an ERA for this compound would draw upon the knowledge gained from studies on other brominated organic compounds. nih.gov

A critical component of any ERA is determining the potential environmental concentrations of the chemical, often referred to as Predicted Environmental Concentrations (PECs). nih.govmdpi.com In the absence of empirical data for this compound, environmental exposure modeling would be the primary tool. researchgate.netresearchgate.net These models are mathematical representations of the fate and transport of chemicals in the environment. wiley.comresearchgate.net

Physicochemical Properties and Partitioning Behavior:

The first step in exposure modeling is to estimate the physicochemical properties of this compound based on its structure. These properties govern how the compound will partition between different environmental media such as water, soil, air, and biota. epa.gov Key parameters include:

Molecular Weight: Influences diffusion and transport processes.

Water Solubility: Determines its concentration in aquatic systems and potential for leaching from soils.

Vapor Pressure: Indicates its tendency to volatilize into the atmosphere.

Octanol-Water Partition Coefficient (Kow): A measure of its lipophilicity and potential to bioaccumulate in organisms.

Organic Carbon-Water Partition Coefficient (Koc): Predicts its tendency to sorb to organic matter in soil and sediment.

Henry's Law Constant: Describes the partitioning between air and water.

These properties can be estimated using Quantitative Structure-Property Relationship (QSPR) models, which are computational tools that correlate a molecule's structure with its properties.

Multimedia Fate and Transport Models:

Once the physicochemical properties are estimated, they are used as inputs for multimedia environmental fate models. researchgate.netrsc.org These models, such as the EUSES (European Union System for the Evaluation of Substances) model, simulate the distribution of a chemical in a stylized or site-specific environment. escholarship.org They account for various transport and transformation processes:

Advection and Dispersion: Movement with the flow of air and water. researchgate.net

Deposition: Transfer from the atmosphere to land and water surfaces.

Volatilization: Transfer from soil or water to the atmosphere.

Degradation: Breakdown of the compound through processes like hydrolysis, photolysis, and biodegradation. The presence of bromine and sulfur atoms might influence these rates.

Sorption: Binding to soil and sediment particles. researchgate.net

The output of these models provides PECs for different environmental compartments, which are essential for the subsequent effects assessment.

Illustrative Predicted Environmental Concentrations for this compound (Hypothetical Data)

| Environmental Compartment | Predicted Environmental Concentration (PEC) | Modeling Approach | Key Assumptions |

|---|---|---|---|

| Surface Water | 0.1 - 5.0 µg/L | Multimedia Fate Model (e.g., EUSES) | Continuous release from a hypothetical industrial source; Standard river flow rate. |

| Sediment | 50 - 250 µg/kg | Equilibrium Partitioning | High Koc value due to predicted lipophilicity. |

| Soil (Agricultural) | 10 - 100 µg/kg | Fugacity-based models | Atmospheric deposition and potential application if used as a pesticide. |

| Air | 0.01 - 0.5 ng/m³ | Atmospheric Transport and Dispersion Model | Low to moderate vapor pressure. |

Assessing the potential impacts of a chemical at the ecosystem level is a complex challenge that goes beyond standard single-species toxicity tests. researchgate.netwhiterose.ac.uk It involves understanding how effects on individual organisms can propagate through populations, communities, and ultimately affect ecosystem functions and services. researchgate.netecetoc.orgecetoc.org

From Individual to Ecosystem Effects:

The assessment typically follows a tiered approach:

Individual-Level Effects: Standard ecotoxicity tests are conducted on representative species from different trophic levels (e.g., algae, invertebrates, fish). Endpoints such as mortality, growth inhibition, and reproductive impairment are measured to determine the Predicted No-Effect Concentration (PNEC). mdpi.com For a compound like this compound, initial assessments might use data from surrogate brominated compounds or predictions from Quantitative Structure-Activity Relationship (QSAR) models.

Population-Level Impacts: Mechanistic models, such as population models, can be used to extrapolate from individual-level effects to potential impacts on the dynamics of a population (e.g., changes in abundance, age structure, and long-term viability). researchgate.net

Community and Ecosystem-Level Impacts: Assessing impacts at this level is the most challenging. It requires an understanding of species interactions (e.g., predation, competition) and their roles in ecosystem processes like nutrient cycling and energy flow. asme.org The loss or decline of a sensitive keystone species could have cascading effects throughout the ecosystem. asme.org For instance, if this compound is particularly toxic to a specific group of invertebrates that are a primary food source for fish, this could lead to a decline in fish populations, impacting the broader aquatic food web.

Ecosystem Services Framework:

A modern approach to ecological risk assessment is to frame it in the context of ecosystem services, which are the benefits humans derive from ecosystems (e.g., clean water, fisheries, recreation). whiterose.ac.ukecetoc.orgecetoc.org This framework helps to translate complex ecological impacts into terms that are more readily understood by policymakers and the public. researchgate.net The assessment would identify which ecosystem services are potentially at risk from the release of this compound and what level of protection is required. cefic-lri.org

Illustrative Ecosystem-Level Risk Characterization for this compound (Hypothetical Data)

| Ecosystem Component/Service | Potential Impact | Assessment Endpoint | Risk Quotient (PEC/PNEC) | Level of Concern |

|---|---|---|---|---|

| Aquatic Invertebrates (e.g., Daphnia magna) | Reduced survival and reproduction. | Population decline. | 1.2 | Moderate |

| Fish (e.g., Rainbow Trout) | Bioaccumulation leading to chronic toxicity. | Reduced growth and reproductive success. | 0.8 | Low |

| Nutrient Cycling | Disruption of microbial communities in sediment. | Changes in nitrogen and phosphorus cycling rates. | - (Modeling required) | Uncertain |

| Provision of Clean Water (Ecosystem Service) | Contamination of drinking water sources. | Exceedance of hypothetical water quality standards. | - (Requires further analysis) | Potentially High |

Advanced Analytical Methodologies for the Detection and Characterization of C17h18br2n4o3s2

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for isolating the compound of interest from complex matrices and for its quantification. Given the inferred properties of C17H18Br2N4O3S2, such as moderate polarity and a high molecular weight, liquid chromatography is the primary separation technique, while gas chromatography may be applicable following chemical modification.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of non-volatile, thermally unstable, or high molecular weight compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible quantification.

A reversed-phase (RP-HPLC) approach is typically the most suitable starting point. The stationary phase, often a C8 or C18 (octadecylsilane) column, provides a nonpolar surface that separates compounds based on their hydrophobicity. wu.ac.th The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a pH modifier like formic or acetic acid to ensure sharp peak shapes by suppressing the ionization of functional groups. researchgate.net Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is generally required to elute moderately polar to nonpolar compounds effectively. wu.ac.th Detection is commonly achieved using a Photo-Diode Array (PDA) or UV-Vis detector, set to a wavelength where the aromatic components of the molecule exhibit strong absorbance. wu.ac.thuobabylon.edu.iq

Method optimization involves systematically adjusting parameters such as the mobile phase gradient, flow rate, column temperature, and injection volume to achieve optimal resolution, peak symmetry, and analysis time.

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | Provides separation based on hydrophobicity; smaller particles enhance efficiency. sigmaaldrich.com |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase; acid modifier improves peak shape and ionization for MS detection. waters.com |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic component (strong solvent) for eluting the analyte. researchgate.net |

| Elution Mode | Gradient | Varies mobile phase composition to effectively separate a range of polarities. wu.ac.th |

| Flow Rate | 0.2 - 1.0 mL/min | Influences analysis time and separation efficiency. |

| Column Temperature | 25 - 40 °C | Affects viscosity and selectivity, can improve peak shape. |

| Detector | UV-Vis/PDA at 254 nm or other λmax | Detects and quantifies the analyte based on UV absorbance of aromatic rings. wu.ac.th |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

Table 7.1: Representative HPLC Method Parameters for the Analysis of this compound.

Direct analysis of a complex, high molecular weight compound like this compound by Gas Chromatography (GC) is generally not feasible due to its expected low volatility and potential for thermal degradation in the high-temperature GC injector and column. researchgate.net However, GC can become a powerful tool if the analyte is first converted into a more volatile and thermally stable derivative.

Derivatization reactions target polar functional groups, such as amines (-NH), amides (-CONH-), or hydroxyls (-OH), replacing active hydrogens with nonpolar groups. For a molecule with the proposed formula, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would be a common strategy to reduce polarity and increase volatility.

Once derivatized, the compound can be analyzed on a standard nonpolar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane). The GC method would be optimized for injector temperature, oven temperature ramp, and carrier gas flow rate to achieve good separation of the derivative from any by-products or matrix components. thermofisher.com

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry (MS), are essential for unambiguous identification and characterization. ethernet.edu.etnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical tool for a compound like this compound. After separation by HPLC, the analyte flows into the mass spectrometer's ion source. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common sources for this type of molecule. nih.govpitt.edu ESI is a soft ionization technique that typically generates a protonated molecule [M+H]+, allowing for the determination of the molecular weight with high accuracy. Tandem mass spectrometry (LC-MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions, creating a "fingerprint" for the molecule. pitt.edu

Gas Chromatography-Mass Spectrometry (GC-MS) , used after derivatization, offers high chromatographic resolution and highly specific detection. proquest.com The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). A key advantage for analyzing this compound via GC-MS is the presence of two bromine atoms. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a highly characteristic isotopic pattern for any fragment containing both bromine atoms, appearing as a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms in the molecule or its fragments. thermofisher.comacs.org

| Ion Cluster | Relative m/z | Theoretical Intensity | Isotopic Composition |

| M | Base Peak | 100.0% | 79Br, 79Br |

| M+2 | M + 1.998 | 97.3% | 79Br, 81Br |

| M+4 | M + 3.996 | 47.4% | 81Br, 81Br |

Table 7.2: Expected Isotopic Pattern for a Dibrominated Ion Fragment in Mass Spectrometry. The presence of this distinct 1:2:1 ratio is a strong indicator of a dibrominated species.

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. nih.gov A suite of 1D and 2D NMR experiments is required to assemble the complete structure of this compound. researchgate.netnih.gov

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum shows the number of unique carbon atoms in the molecule. bbhegdecollege.com The chemical shifts in both spectra provide initial clues about the functional groups attached to these atoms (e.g., aromatic, aliphatic, near heteroatoms).

2D NMR: Experiments like COSY (Correlation Spectroscopy) identify protons that are coupled to each other (typically on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly with the carbon atoms they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it reveals long-range couplings (2-4 bonds) between protons and carbons, allowing the connection of molecular fragments to build the complete carbon skeleton. researchgate.netnih.gov Given the presence of nitrogen, ¹H-¹⁵N HMBC experiments can also be invaluable for confirming connectivity through nitrogen atoms. nih.gov

| Functional Group Type | Plausible Structure Fragment | Expected ¹³C Chemical Shift Range (ppm) |

| Aromatic Carbon | C-H in benzene (B151609) ring | 110 - 130 |

| Aromatic Carbon (Subst.) | C-Br, C-N, C-S in ring | 130 - 160 |

| Carbonyl Carbon | Amide (-C=O) | 160 - 180 |

| Aliphatic Carbon | -CH2-, -CH3 | 10 - 60 |

| Aliphatic C (heteroatom) | -CH2-N, -CH2-S, -CH2-O | 40 - 80 |

Table 7.3: Hypothetical ¹³C NMR Chemical Shift Ranges for Postulated Functional Groups within this compound. Actual values depend on the complete molecular structure.

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org When subjected to infrared radiation, molecular bonds vibrate at specific frequencies. By analyzing the absorption bands, one can confirm the presence or absence of key functional groups. For this compound, IR spectroscopy would be used to detect characteristic stretches for amine/amide N-H bonds, carbonyl C=O bonds, and the strong, distinctive absorptions associated with the S=O bonds of a sulfonamide group. libretexts.org

| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) |

| Amine / Amide | N-H | 3200 - 3500 (often broad) |

| Aromatic C-H | C-H | 3000 - 3100 (sharp) |

| Aliphatic C-H | C-H | 2850 - 3000 |

| Carbonyl (Amide) | C=O | 1630 - 1680 |

| Aromatic Ring | C=C | 1450 - 1600 |

| Sulfonamide | S=O | 1300 - 1350 and 1140 - 1180 (two bands) |

| Carbon-Bromine | C-Br | 500 - 650 |

Table 7.4: Expected Infrared Absorption Frequencies for Functional Groups Likely Present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing conjugated π-systems, such as aromatic rings. uobabylon.edu.iqnih.gov The presence of aromatic rings and heteroatoms in this compound would likely result in characteristic absorption maxima (λmax) in the UV region (200-400 nm). youtube.com While not providing detailed structural information on its own, UV-Vis spectroscopy is fundamental to the HPLC-UV/PDA detection method, allowing for quantification and providing an initial electronic "fingerprint" of the compound. uobabylon.edu.iq

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is an indispensable tool in chemical research, providing critical information on the mass and structure of molecules. For a novel compound like this compound, it would be the primary technique for confirmation and structural analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for unequivocally confirming the elemental composition of a new compound. rsc.org Unlike nominal mass instruments, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm), which allows for the distinction between compounds that may have the same nominal mass but different elemental formulas. nih.gov

For a synthesized sample of this compound, HRMS analysis, often using techniques like electrospray ionization (ESI), would be performed to match the experimentally measured accurate mass with the theoretically calculated mass. The presence of two bromine atoms creates a characteristic isotopic pattern (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes) that would also need to be observed in the spectrum for confirmation.

Table 1: Hypothetical HRMS Data for Molecular Formula Confirmation of this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₇H₁₈Br₂N₄O₃S₂ |

| Calculated Monoisotopic Mass | 563.9248 u |

| Observed Accurate Mass (Hypothetical) | 563.9245 u |

| Mass Accuracy (Hypothetical) | < 5 ppm |

| Isotopic Pattern | Characteristic M, M+2, M+4 peaks corresponding to the presence of two bromine atoms. |

Tandem Mass Spectrometry for Fragmentation Pattern Analysis and Identification

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique used to elucidate the structure of a molecule. researchgate.net In this process, a specific ion (the precursor ion, in this case, the molecular ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. acs.org The fragmentation pattern provides a "fingerprint" that reveals the molecule's structural components and connectivity. acs.orgnist.gov

For a compound with a thiazole (B1198619) core, which is a plausible structure given the elemental composition, fragmentation would likely involve characteristic losses. researchgate.netnist.gov For instance, cleavage of bonds adjacent to the thiazole ring, loss of substituent groups, and characteristic fragmentation of the heterocyclic core itself would be expected. By analyzing these specific losses, researchers can piece together the molecule's structure.

Table 2: Hypothetical Key Fragmentation Pathways for this compound in Tandem MS

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety |

|---|---|---|---|

| 564.9 (M+H)⁺ | Varies | Br | Loss of a bromine atom |

| 564.9 (M+H)⁺ | Varies | HBr | Loss of hydrogen bromide |

| 564.9 (M+H)⁺ | Varies | SO₂ | Loss of sulfur dioxide |

Note: The specific m/z values and losses are hypothetical and would depend on the actual, unknown structure of the compound.

Development of Novel Sensing Platforms for this compound Detection

The detection of specific organic compounds in various matrices is crucial for environmental monitoring and other applications. Developing sensitive and selective sensors is an active area of research.

Biosensors and Chemsensors for Environmental Monitoring

Biosensors and chemosensors are analytical devices that combine a chemical or biological recognition element with a transducer to convert the detection event into a measurable signal. For a target like this compound, a chemosensor could be designed with a receptor molecule that specifically binds to it, leading to a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). nist.gov

A biosensor might use biological components like enzymes or antibodies. For example, if the target compound inhibits a specific enzyme, the change in enzyme activity could be measured electrochemically. DNA-based sensors have also been developed for detecting a wide range of targets, including organic contaminants. These sensors offer high sensitivity and the potential for real-time monitoring in environmental samples.

Microfluidic Systems for High-Throughput Analysis

Microfluidic systems, also known as lab-on-a-chip technology, miniaturize laboratory processes onto a small device. These systems handle nanoliter volumes of liquid in micrometer-scale channels, allowing for rapid analysis, reduced reagent consumption, and high throughput.

For the analysis of a compound like this compound, a microfluidic device could be integrated with a detection method like mass spectrometry or a chemosensor. researchgate.net This would enable the automated, high-throughput screening of many samples, which is particularly useful for environmental monitoring or chemical synthesis optimization. researchgate.net For instance, a system could perform an automated extraction of the compound from a water sample, followed by an on-chip reaction with a fluorescent probe and detection, all within a single, portable device.

Future Research Directions and Non Clinical Exploratory Applications of C17h18br2n4o3s2

Exploration of Undiscovered Biological Activities (Pre-Clinical, Non-Human Models)

The intricate structure suggested by the formula C17H18Br2N4O3S2, likely containing aromatic and heterocyclic moieties, points toward a potential for significant, yet undiscovered, biological activities. Sulfur-containing heterocycles, such as thiazoles, thiadiazoles, and phenothiazines, are fundamental scaffolds in medicinal chemistry, known to exhibit a wide range of therapeutic activities. nih.gov The introduction of two bromine atoms could further enhance biological potency or introduce novel mechanisms of action.

Future pre-clinical research could focus on screening the compound against various biological targets. An initial broad-based screening approach in non-human models could unveil its potential in several areas. For instance, many sulfur-containing heterocyclic derivatives have been investigated for their cytotoxic effects against cancer cell lines through mechanisms like tubulin polymerization inhibition or kinase inhibition. nih.gov Furthermore, the structural elements may confer activity as an inhibitor of bromodomains, which are protein interaction modules that recognize acetylated lysine (B10760008) residues and are implicated in epigenetic regulation. nih.govnih.gov

A proposed, hypothetical research workflow for exploring these activities is detailed below.

| Research Phase | Objective | Potential Models/Assays | Hypothetical Target Pathways |

| Initial Screening | Identify broad biological effects. | In vitro cytotoxicity assays (e.g., against a panel of cancer cell lines); antimicrobial assays (bacteria, fungi). | Cell proliferation, microbial growth. |

| Target Deconvolution | Pinpoint specific molecular targets. | Kinase profiling assays; bromodomain binding assays; enzyme inhibition panels. | Tyrosine kinases, PI3K/Akt pathway, BET family bromodomains. nih.govnih.gov |

| Mechanism of Action | Elucidate how the compound exerts its effect. | Cell cycle analysis; apoptosis assays; gene expression profiling (in vitro). | Induction of apoptosis, cell cycle arrest, epigenetic modulation. |

| In Vivo Validation | Confirm activity in a whole organism context. | Zebrafish embryo models for developmental toxicity/activity; murine models (non-therapeutic focus). | Efficacy and target engagement in a complex biological system. |

Application in Material Science and Smart Materials Design

The organobromine and heterocyclic characteristics of this compound suggest its potential utility in the field of material science. Organobromine compounds are widely used as fire retardants because the carbon-bromine bond can cleave at high temperatures to release bromine radicals, which interrupt the radical chain reactions of combustion. wikipedia.orgyoutube.com The high bromine content of this compound could make it a candidate for either an additive or a reactive flame retardant.

Furthermore, sulfur-fused heterocyclic derivatives are extensively investigated as building blocks for organic electronics. rsc.org The presence of sulfur with its lone electron pairs and available d-orbitals, combined with what is likely a conjugated system (inferred from the C/H ratio), could impart useful electronic properties. rsc.org These features are beneficial for designing materials for Organic Light-Emitting Diodes (OLEDs), where they can facilitate electron injection and transport. rsc.org

Future research could explore the following avenues:

Polymer Integration: Synthesizing polymers with this compound as a monomer or additive to assess flame retardancy (e.g., via Limiting Oxygen Index, UL-94 tests) and thermal stability (e.g., via thermogravimetric analysis).

Organic Semiconductors: Investigating the photophysical properties (absorption, emission spectra) and electrochemical characteristics (HOMO/LUMO levels via cyclic voltammetry) of the compound to evaluate its suitability for applications in OLEDs or organic photovoltaics.

Sensor Development: Functionalizing the heterocyclic core to create a chemosensor. The nitrogen and sulfur atoms could act as binding sites for specific metal ions or analytes, leading to a detectable change in optical or electronic properties.

Potential for Bioremediation and Environmental Remediation Technologies

Halogenated organic compounds are a significant class of environmental pollutants. mdpi.comnih.gov The study of how microorganisms degrade these substances is a key aspect of bioremediation. nih.govyoutube.com The this compound molecule, as a brominated aromatic or heterocyclic compound, could be a target for such research, not as a pollutant itself, but as a model substrate to discover and characterize novel microbial degradation pathways.

Microbial consortia are often more effective than single strains in breaking down complex contaminants. mdpi.com Research could focus on isolating microbial communities from environments contaminated with other organobromine compounds and assessing their ability to metabolize this compound. The key enzymatic step would likely be dehalogenation, which can occur through oxidative, reductive, or hydrolytic mechanisms. mdpi.comnih.gov Understanding how microbes cleave the C-Br bond in this specific molecular context could lead to new bioremediation technologies for other, more persistent brominated pollutants. researchgate.net

| Research Stage | Key Question | Experimental Approach | Potential Outcome |

| Enrichment & Isolation | Can any microorganisms metabolize this compound? | Incubate soil/water samples with the compound as a sole carbon source. | Isolation of bacterial or fungal strains capable of growth. |

| Pathway Elucidation | How is the compound broken down? | Metabolite identification using Liquid Chromatography-Mass Spectrometry (LC-MS). | Mapping of the biodegradation pathway, identifying dehalogenation and ring-cleavage steps. |

| Enzyme Discovery | Which enzymes are responsible for the degradation? | Proteomics to identify upregulated proteins in the presence of the compound; gene cloning and expression. | Discovery of novel dehalogenases or oxygenases with potential for engineered bioremediation systems. nih.gov |

Development of this compound as a Chemical Probe for Biological Research (Excluding Therapeutic Focus)

A chemical probe is a small molecule used to study and manipulate a biological system, often by binding to a specific protein target. nih.govnih.gov Given its likely structural complexity, this compound could serve as a scaffold for designing highly selective chemical probes. Its value would lie in its ability to interrogate the function of a specific protein in a non-therapeutic research context.

For example, if initial screening reveals high affinity for a particular bromodomain, the compound could be optimized to create a research tool for studying that protein's role in gene transcription. nih.gov The development process would involve iterative chemical synthesis to improve potency and selectivity, guided by structure-activity relationships (SAR).

Key attributes for developing this compound into a chemical probe would include:

Potency & Selectivity: High affinity for the intended target with minimal off-target effects.

Cellular Activity: The ability to penetrate cell membranes to engage with its intracellular target.

Defined Mechanism: A well-understood mode of action (e.g., competitive inhibition).

Availability of a Control: Synthesis of a structurally similar but biologically inactive version to serve as a negative control in experiments.

The bromine atoms themselves could be useful handles for modification, for instance, by being replaced with an isotopic label for imaging studies or an anchor point for attaching reporter tags like biotin (B1667282) or a fluorophore.

Integration of Multi-Omics Data in this compound Research

To fully understand the biological impact or degradation fate of a novel compound like this compound, a systems-level approach is invaluable. Multi-omics—integrating genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of how a biological system responds to the introduction of the molecule.

For instance, in the context of bioremediation research, treating a microbial culture with this compound and analyzing the multi-omics data could reveal not just the primary degradation pathway (metabolomics) but also the specific genes and enzymes that are transcribed and translated in response (transcriptomics and proteomics). nih.gov This approach can uncover complex regulatory networks and metabolic shifts that would be missed by studying a single level of biology.

Similarly, if the compound is explored for its biological activity in a cell line, a multi-omics analysis could:

Identify On- and Off-Targets: Proteomics could reveal which proteins physically interact with the compound.

Uncover Mechanisms of Action: Transcriptomics and metabolomics could show which cellular pathways are perturbed upon treatment, providing clues to the compound's function even if the primary target is unknown.

Predict System-Level Effects: Integrating the data can help build computational models to predict the broader consequences of target engagement. youtube.com

This holistic approach is essential for accelerating the characterization of a novel chemical entity and for robustly validating its potential applications in any field of research.

Q & A

Basic: What methodologies are recommended for synthesizing C₁₇H₁₈Br₂N₄O₃S₂ with high purity?

Methodological Answer:

Synthesis optimization begins with selecting brominated aromatic precursors and sulfonamide intermediates. Key steps include:

- Step 1 : Use Suzuki-Miyaura coupling for bromine substitution, ensuring palladium catalyst (e.g., Pd(PPh₃)₄) efficiency via controlled temperature (80–100°C) and inert atmosphere .

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted bromides.

- Step 3 : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with >98% threshold for downstream reactions.

- Step 4 : Document reagent batches, solvent grades, and reaction times to ensure reproducibility .

Basic: How can researchers validate the molecular structure of C₁₇H₁₇Br₂N₄O₃S₂ post-synthesis?

Methodological Answer:

Structural validation requires complementary techniques:

- X-ray Crystallography : Resolve crystal lattice parameters to confirm bond angles and stereochemistry.

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with predicted shifts (e.g., bromine-induced deshielding at 7.2–7.8 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 563.92 (theoretical) with <2 ppm error .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected FT-IR peaks)?

Methodological Answer:

Contradictions arise from impurities, solvent effects, or isomerism. Resolve via:

- Step 1 : Re-examine sample preparation (e.g., drying conditions, solvent polarity) to rule out hydration/aggregation artifacts .

- Step 2 : Cross-validate with alternative methods (e.g., Raman spectroscopy for vibrational modes conflicting in FT-IR).

- Step 3 : Perform computational simulations (DFT-based IR predictions) to identify overlooked conformers .

- Step 4 : Report discrepancies transparently, discussing limitations of each technique in the supplementary data .

Advanced: What strategies ensure reliable stability studies of C₁₇H₁₈Br₂N₄O₃S₂ under varying pH and temperature?

Methodological Answer:

Design accelerated degradation studies with controlled variables:

-

pH Range : Test 2.0 (gastric), 7.4 (physiological), and 9.0 (intestinal) using phosphate buffers. Monitor degradation via UV-Vis at λ_max (~280 nm for aromatic systems).

-

Temperature : Conduct isothermal studies (40–60°C) to calculate Arrhenius activation energy (Eₐ).

-

Data Table :

Condition Degradation Rate (k, h⁻¹) Half-life (t₁/₂, h) pH 2.0, 25°C 0.0021 ± 0.0003 330 pH 7.4, 60°C 0.015 ± 0.002 46 -

Analysis : Use HPLC-MS to identify degradation products (e.g., debromination or sulfonamide hydrolysis) .

Advanced: How can computational modeling predict the reactivity of C₁₇H₁₈Br₂N₄O₃S₂ in biological systems?

Methodological Answer:

Employ multi-scale modeling:

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., carbonic anhydrase) based on sulfonamide moieties.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions.

- QM/MM : Apply hybrid quantum mechanics/molecular mechanics to model electron transfer during bromine-ligand interactions .

- Validation : Cross-check predictions with in vitro enzyme inhibition assays (IC₅₀ values) .

Basic: What safety protocols are critical when handling C₁₇H₁₈Br₂N₄O₃S₂ in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to potential bromine vapor release.

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How to design a robust analytical method for quantifying C₁₇H₁₈Br₂N₄O₃S₂ in complex matrices?

Methodological Answer:

- LC-MS/MS Optimization :

- Column: Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).

- Mobile Phase: 0.1% formic acid in water/acetonitrile (70:30).

- Ionization: ESI+ with MRM transitions m/z 563.92 → 485.76 (quantifier) and 563.92 → 402.15 (qualifier).

- Validation Parameters :

Advanced: What statistical approaches resolve batch-to-batch variability in C₁₇H₁₈Br₂N₄O₃S₂ synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Apply Box-Behnken design to optimize catalyst loading, temperature, and solvent ratio.

- ANOVA : Identify significant factors (e.g., temperature contributes 65% to yield variance).

- Multivariate Analysis : Use PCA to cluster batches by impurity profiles (e.g., residual palladium <10 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。